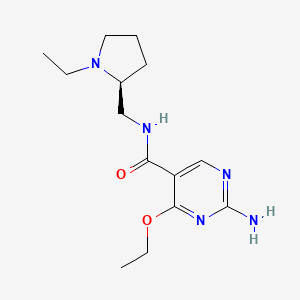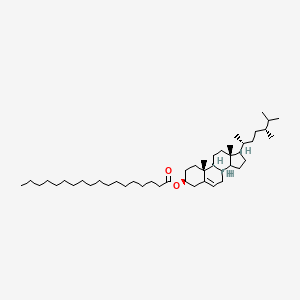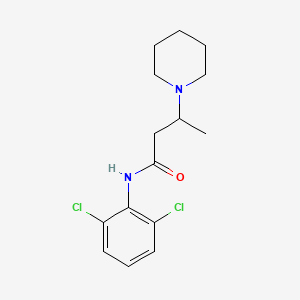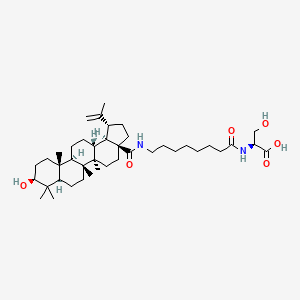
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-aspartic acid and features a cyclopropane ring, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the following steps:
Protection of Amino Groups: The amino group of L-aspartic acid is protected using a suitable protecting group such as carbobenzoxy or formyl groups.
Formation of Anhydride: The protected L-aspartic acid is converted to its anhydride form.
Condensation Reaction: The anhydride is then condensed with butylamine and 1-aminocyclopropanecarboxylic acid under controlled conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to enhance yield and purity. For instance, α-amino acid ester acyltransferase can be used to catalyze the formation of the compound from its precursors .
Análisis De Reacciones Químicas
Types of Reactions
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-L-aspartyl-L-glutamate: A neurotransmitter involved in glutamatergic signaling.
N-formyl-L-aspartic anhydride: Used in the synthesis of aspartame.
L-aspartyl-L-phenylalanine methyl ester:
Uniqueness
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds .
Propiedades
Número CAS |
104544-10-7 |
|---|---|
Fórmula molecular |
C12H20N2O5 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[(1-butoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-2-3-6-19-11(18)12(4-5-12)14-10(17)8(13)7-9(15)16/h8H,2-7,13H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
Clave InChI |
KTOPUOIARLWNOC-QMMMGPOBSA-N |
SMILES isomérico |
CCCCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CCCCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















